molecular formula C10H11N3O B3350223 1h-Benzimidazole-2-propanamide CAS No. 26209-49-4

1h-Benzimidazole-2-propanamide

Cat. No. B3350223
CAS RN: 26209-49-4
M. Wt: 189.21 g/mol
InChI Key: WVHWEIFXJOJSKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzimidazole-2-propanamide is a compound that has been studied for its combined antiparasitic and antioxidant activity . It is a derivative of benzimidazole, a heterocyclic compound that is prevalent in the development of new drugs due to its broad range of chemical and biological properties . The molecular formula of 1H-Benzimidazole-2-propanamide is C10H11N3O .


Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at ortho position with various reagents . In one study, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Molecular Structure Analysis

The structure of benzimidazole derivatives has been analyzed using X-ray crystal structure analysis . The benzimidazole core is often planar, and the molecules are arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .


Chemical Reactions Analysis

Benzimidazole derivatives show a wide range of chemical reactions. They are known to react with various free radicals through several possible reaction pathways . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

1H-Benzimidazole-2-propanamide has a molecular weight of 189.21 . It is a derivative of benzimidazole, which is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of benzimidazole derivatives is diverse. Some studies have shown that these compounds induce oxidative stress in the infected host . They have been found to be more active than clinically used anthelmintic drugs .

properties

IUPAC Name

3-(1H-benzimidazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c11-9(14)5-6-10-12-7-3-1-2-4-8(7)13-10/h1-4H,5-6H2,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHWEIFXJOJSKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435265
Record name 1h-benzimidazole-2-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26209-49-4
Record name 1h-benzimidazole-2-propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1h-Benzimidazole-2-propanamide
Reactant of Route 2
1h-Benzimidazole-2-propanamide
Reactant of Route 3
Reactant of Route 3
1h-Benzimidazole-2-propanamide
Reactant of Route 4
1h-Benzimidazole-2-propanamide
Reactant of Route 5
1h-Benzimidazole-2-propanamide
Reactant of Route 6
Reactant of Route 6
1h-Benzimidazole-2-propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.